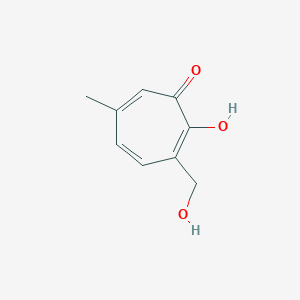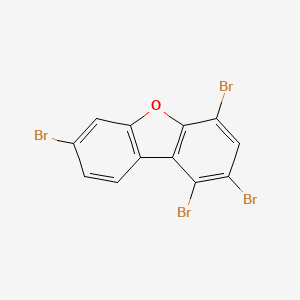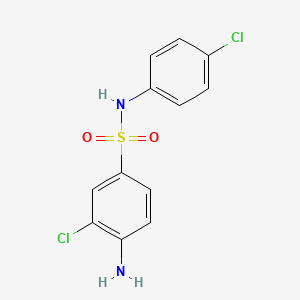
3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde: is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of nitro and aldehyde functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the nitration of 3,4-dibutylthiophene followed by formylation. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the thiophene ring. The formylation step can be carried out using the Vilsmeier-Haack reaction, which involves the reaction of the nitrated thiophene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: 3,4-Dibutyl-5-nitrothiophene-2-carboxylic acid.
Reduction: 3,4-Dibutyl-5-aminothiophene-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Biology: In biological research, thiophene derivatives are explored for their potential pharmacological properties. This compound may be investigated for its antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Thiophene derivatives are known for their medicinal properties. This compound could be studied for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of 3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The thiophene ring may also interact with biological targets through π-π stacking and other non-covalent interactions.
相似化合物的比较
3,4-Dibutylthiophene-2-carbaldehyde: Lacks the nitro group, which may result in different reactivity and applications.
5-Nitrothiophene-2-carbaldehyde: Lacks the butyl groups, which may affect its solubility and interaction with other molecules.
3,4-Dibutyl-2-thiophenecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.
Uniqueness: 3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which provide a combination of reactivity and versatility. The butyl groups enhance its solubility in organic solvents, making it suitable for various applications in organic synthesis and material science.
属性
CAS 编号 |
908850-33-9 |
|---|---|
分子式 |
C13H19NO3S |
分子量 |
269.36 g/mol |
IUPAC 名称 |
3,4-dibutyl-5-nitrothiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H19NO3S/c1-3-5-7-10-11(8-6-4-2)13(14(16)17)18-12(10)9-15/h9H,3-8H2,1-2H3 |
InChI 键 |
XRPYNQBYUKDMFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(SC(=C1CCCC)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
![Bis[2-(2-methoxyethoxy)ethyl] L-aspartate](/img/structure/B12599553.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)



![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)

![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)

